

Introduction: A Versatile Chemical Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Amino-2-methylbutanenitrile**

Cat. No.: **B1286433**

[Get Quote](#)

2-Amino-2-methylbutanenitrile (CAS No: 4475-95-0) is an α -aminonitrile, a class of organic compounds characterized by the presence of both an amine and a nitrile functional group attached to the same carbon atom.^[1] This unique arrangement makes it a highly versatile intermediate in organic synthesis, particularly for the creation of α,α -disubstituted amino acids, which are crucial components in the development of novel pharmaceuticals and agrochemicals.^{[2][3]} This document serves as a detailed resource on the synthesis, structural verification, and safe handling of this compound.

Molecular Structure and Physicochemical Properties

The structural identity of a molecule is the foundation of its chemical behavior. **2-Amino-2-methylbutanenitrile** possesses a quaternary chiral center, bestowing it with specific stereochemical properties.

Chemical Identity:

- IUPAC Name: **2-amino-2-methylbutanenitrile**^[4]
- CAS Number: 4475-95-0^{[4][5][6]}
- Molecular Formula: C₅H₁₀N₂^{[4][6][7]}
- Molecular Weight: 98.15 g/mol ^{[4][8]}

- SMILES: CCC(C)(C#N)N[4][7]

Logical Structure of 2-Amino-2-methylbutanenitrile```dot

```
graph "2_Amino_2_methylbutanenitrile" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];\n\n// Central Carbon C2 [label="C", pos="0,0!"];\n\n// Substituents C_Me [label="CH3", pos="-1.2,-0.5!"]; C_Et1 [label="CH2", pos="1.2,-0.5!"]; C_Et2 [label="CH3", pos="2.4,-0.5!"]; N_amine [label="NH2", pos="0,1.2!"]; C_nitrile [label="C", pos="-0.8,0.8!"]; N_nitrile [label="N", pos="-1.4,1.4!"];\n\n// Invisible node for nitrile bond CN_mid [pos="-1.1,1.1!", shape=point, width=0];\n\n// Bonds C2 -- C_Me [label=""]; C2 -- C_Et1 [label=""]; C_Et1 -- C_Et2 [label=""]; C2 -- N_amine [label=""]; C2 -- C_nitrile [label=""]; C_nitrile -- CN_mid [label="", style=solid, len=0.5]; CN_mid - - N_nitrile [label="", style=solid, len=0.5];\n\n// Triple bond for nitrile edge [style=solid, len=0.5]; C_nitrile -- N_nitrile [constraint=false, pos="p -1.0, 1.0! -1.6, 1.6!"]; C_nitrile -- N_nitrile [constraint=false, pos="p -0.9, 1.1! -1.5, 1.7!"];\n\n}
```

Caption: Generalized workflow of the Strecker synthesis.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a self-validating system for the synthesis of **2-amino-2-methylbutanenitrile**. The causality for each step is explained to ensure both reproducibility and safety.

Disclaimer: This reaction is hazardous due to the use of highly toxic cyanide. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. An emergency cyanide poisoning antidote kit must be readily available.

Materials:

- 2-Butanone
- Ammonium Chloride (NH₄Cl)
- Sodium Cyanide (NaCN)
- Methanol (MeOH)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup (Causality: Control and Safety): In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve ammonium chloride in water. Cool the solution to 0-5 °C in an ice bath. This initial cooling is critical to control the exothermic reaction upon adding the ketone and cyanide, preventing the unwanted release of highly toxic hydrogen cyanide gas.
- Addition of Reactants (Causality: Imine Formation): While maintaining the cold temperature, add 2-butanone to the stirred solution, followed by the slow, dropwise addition of an aqueous solution of sodium cyanide over 30 minutes. The slow addition of cyanide ensures it reacts with the in-situ formed imine rather than hydrolyzing or releasing HCN gas.
- Reaction Progression (Causality: Product Formation): After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Extended stirring at room temperature ensures the reaction proceeds to completion.
- Workup and Extraction (Causality: Isolation of Product): Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Diethyl ether is

an effective organic solvent for extracting the nonpolar aminonitrile product from the aqueous phase.

- **Washing (Causality: Removal of Impurities):** Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then brine. The bicarbonate wash neutralizes any remaining acid, and the brine wash removes residual water and water-soluble impurities.
- **Drying and Filtration (Causality: Removal of Water):** Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent. This step is crucial to remove all traces of water before solvent evaporation, as water can interfere with characterization and subsequent reactions.
- **Solvent Removal and Purification (Causality: Final Product Isolation):** Remove the diethyl ether under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure **2-amino-2-methylbutanenitrile**.

Spectroscopic Characterization

Confirming the molecular structure of the synthesized product is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence of its identity and purity.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of the key functional groups.

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity	Significance
3300 - 3500	N-H Stretch (Amine)	Medium	Confirms the presence of the primary amine group.
2850 - 3000	C-H Stretch (Aliphatic)	Strong	Indicates the methyl and ethyl hydrocarbon portions. [9]
~2240	C≡N Stretch (Nitrile)	Medium, Sharp	A characteristic peak confirming the nitrile group. [10]
1370 - 1470	C-H Bend (Aliphatic)	Variable	Part of the fingerprint region for the alkyl frame. [10]

Table 3: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Data is predicted for a CDCl₃ solvent, with chemical shifts (δ) in ppm. [11]

Nucleus	Predicted Shift (ppm)	Multiplicity	Integration	Assignment
¹ H	~1.0	Triplet (t)	3H	-CH ₂ -CH ₃ (Ethyl group)
¹ H	~1.3	Singlet (s)	3H	-CH ₃ (Methyl group)
¹ H	~1.6	Quartet (q)	2H	-CH ₂ -CH ₃ (Ethyl group)
¹ H	~1.8 (broad)	Singlet (s)	2H	-NH ₂ (Amine protons)
¹³ C	~10			-CH ₂ -CH ₃ (Ethyl group)
¹³ C	~25			-CH ₃ (Methyl group)
¹³ C	~35			-CH ₂ -CH ₃ (Ethyl group)
¹³ C	~55			C(NH ₂)(CN) (Quaternary Carbon)

| ¹³C | ~120 || | -C≡N (Nitrile Carbon) |

Table 4: Mass Spectrometry (MS) Data

MS confirms the molecular weight and provides insight into the molecule's fragmentation pattern under electron ionization (EI).

m/z (Mass-to-Charge Ratio)	Proposed Fragment	Significance
98	$[\text{C}_5\text{H}_{10}\text{N}_2]^+ (\text{M}^+)$	Molecular ion peak, confirming the molecular weight.
69	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of the ethyl group, a common fragmentation pathway.

Safety and Handling

Scientific integrity demands a rigorous approach to safety. **2-Amino-2-methylbutanenitrile** is a hazardous substance requiring strict handling protocols.

- **Toxicity:** The compound is toxic by ingestion, dermal absorption, and inhalation. [4] It can cause irritation to the eyes and skin.
- **Flammability:** It is a flammable liquid. [4][12] All ignition sources must be eliminated from the handling area, and all equipment must be properly grounded. [4]* **Reactivity:** As an amine and a nitrile, it is incompatible with strong oxidizing acids, with which it can react violently. [4] Mixing with bases can potentially produce hydrogen cyanide gas. [4]* **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-resistant lab coat. [13][14] All manipulations should be performed within a well-ventilated chemical fume hood. [13]

Conclusion

2-Amino-2-methylbutanenitrile is a structurally significant molecule whose synthesis and characterization rely on foundational principles of organic chemistry. Its bifunctional nature, containing both an amine and a nitrile on a quaternary carbon, makes it a valuable precursor for more complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its structure, validated through robust spectroscopic analysis and synthesized via controlled protocols like the Strecker reaction, is paramount for its effective and safe utilization in research and development. This guide provides the necessary technical framework for professionals to confidently work with this versatile chemical intermediate.

References

- NROChemistry. Strecker Synthesis. Available from: [\[Link\]](#)
- MDPI. Organocatalytic Synthesis of α -Aminonitriles: A Review. Available from: [\[Link\]](#)
- Madadi, E. (2021). Strecker Synthesis of α -aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. Available from: [\[Link\]](#)
- Wikipedia. Strecker amino acid synthesis. Available from: [\[Link\]](#)
- Organic Chemistry Portal. Strecker Synthesis. Available from: [\[Link\]](#)
- PubChem. 2-Amino-2-methylbutyronitrile. Available from: [\[Link\]](#)
- Chemsorc. **2-Amino-2-methylbutanenitrile**. Available from: [\[Link\]](#)
- Stenutz. **2-amino-2-methylbutanenitrile**. Available from: [\[Link\]](#)
- PubChem. 2-Amino-3-methylbutanenitrile. Available from: [\[Link\]](#)
- ChemSynthesis. **2-amino-2-methylbutanenitrile**. Available from: [\[Link\]](#)
- University of Colorado Boulder. Nuclear Magnetic Resonance (NMR) Spectroscopy. Available from: [\[Link\]](#)
- Doc Brown's Chemistry. Interpreting the infrared spectrum of 2-methylbutane. Available from: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Organocatalytic Synthesis of α -Aminonitriles: A Review [mdpi.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-2-methylbutanenitrile | CAS#:4475-95-0 | Chemsoc [chemsoc.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-amino-2-methylbutanenitrile [stenutz.eu]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. infrared spectrum of 2-methylbutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. benchchem.com [benchchem.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. 2-Amino-3-methylbutanenitrile | C5H10N2 | CID 10419137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [Introduction: A Versatile Chemical Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1286433#2-amino-2-methylbutanenitrile-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com